(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide
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Overview
Description
(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide is an organic compound that features a brominated thiophene ring attached to a chiral amino-propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Amino-Propanamide: The brominated thiophene is then reacted with a chiral amino-propanamide precursor under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Industry
In industry, such compounds can be used in the development of advanced materials, including organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(5-chlorothiophen-3-yl)propanamide
- (3R)-3-Amino-3-(5-fluorothiophen-3-yl)propanamide
- (3R)-3-Amino-3-(5-iodothiophen-3-yl)propanamide
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-bromothiophen-3-yl)propanamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and reagents.
Properties
Molecular Formula |
C7H9BrN2OS |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m1/s1 |
InChI Key |
IZCYDILPHAKAHV-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC=C1[C@@H](CC(=O)N)N)Br |
Canonical SMILES |
C1=C(SC=C1C(CC(=O)N)N)Br |
Origin of Product |
United States |
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